molecular formula C14H11FO3 B14029680 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid

2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B14029680
M. Wt: 246.23 g/mol
InChI Key: XNACEPPBVPKAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1215205-32-5) is a biphenyl derivative with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . Its structure consists of two phenyl rings connected by a single bond, featuring:

  • A fluorine atom at the 2-position (electron-withdrawing group).
  • A methoxy group (-OCH₃) at the 5-position (electron-donating group).
  • A carboxylic acid (-COOH) at the 3-position.

Its structural motifs are relevant to drug discovery, particularly in targeting receptors or enzymes where electronic balance is critical .

Properties

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

2-fluoro-5-methoxy-3-phenylbenzoic acid

InChI

InChI=1S/C14H11FO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

XNACEPPBVPKAPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)C(=O)O)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Precursor Preparation :

    • Aryl Halide : 3-Bromo-2-fluoro-5-methoxybenzoic acid (or its ester-protected form, e.g., methyl ester).
    • Boronic Acid : Phenylboronic acid or substituted derivatives.
  • Coupling Reaction :

    • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).
    • Ligands : SPhos or XPhos enhance reactivity and selectivity.
    • Base : Na₂CO₃ or K₂CO₃ in a mixed solvent system (THF/toluene/H₂O).
    • Temperature : 80–120°C under inert atmosphere (N₂/Ar).
  • Post-Coupling Hydrolysis :

    • Ester intermediates (e.g., methyl or tert-butyl esters) are hydrolyzed to carboxylic acids using NaOH/H₂O or LiOH/THF.

Optimized Reaction Conditions

Parameter Condition 1 Condition 2
Catalyst Pd₂(dba)₃ (2 mol%) Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%) XPhos (6 mol%)
Base Na₂CO₃ K₂CO₃
Solvent THF/H₂O (3:1) Toluene/EtOH (4:1)
Temperature 100°C, 12 h 80°C, 24 h
Yield* 78–85% 65–72%

*Reported yields for analogous fluorinated biphenyls.

Alternative Synthetic Routes

While less common, the following methods have been explored:

Ullmann Coupling

  • Reagents : CuI/1,10-phenanthroline catalyst, aryl iodide, and aryl boronic acid.
  • Limitations : Lower yields (50–60%) and longer reaction times compared to Suzuki–Miyaura.

Direct C–H Functionalization

  • Catalyst : Pd(OAc)₂ with oxidants (e.g., Ag₂CO₃).
  • Applicability : Limited due to regioselectivity challenges with methoxy and fluorine substituents.

Post-Synthesis Modifications

Ester Hydrolysis

  • Conditions : 2M NaOH, 80°C, 4–6 h.
  • Monitoring : FT-IR (disappearance of ester C=O stretch at ~1720 cm⁻¹).

Purification

Analytical Characterization

Technique Key Data Points
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, Ar–H), 7.68–7.45 (m, 5H, biphenyl), 3.87 (s, 3H, OCH₃).
LC-MS [M+H]⁺ = 247.1 (calc. 246.23).
HPLC Purity >98% (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the aromatic rings, this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

    Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration.

    Nucleophilic Substitution: Sodium methoxide or other nucleophiles in polar solvents.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylate or other oxidized derivatives.

Scientific Research Applications

2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid is a biphenyl derivative with a variety of applications, particularly in medicinal chemistry and material science . Biphenyl derivatives are structural components in many compounds with pharmacological activities .

Key Properties

  • IUPAC Name: 2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
  • CAS Number: 1215205-32-5
  • Linear Formula: C14H11FO3
  • Purity: 95%

Applications in Medicinal Chemistry

Biphenyl derivatives, including those with fluorine substituents, have a wide range of applications in medicinal chemistry . They are used in the synthesis of drugs with antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia, hypotensive, anti-cholinesterase, anti-diabetic, and antimalarial properties .

Fluorinated biphenyls, in particular, are valuable because the presence of fluorine affects the adsorption, metabolism, distribution, and excretion properties of potential drug candidates .

Examples of Biphenyl-Based Drugs

  • Adapalene: A third-generation topical retinoid used for treating acne vulgaris, with anti-inflammatory and antibacterial properties .
  • Sonidegib: A drug used for treating basal cell carcinoma .
  • Fenbufen and Flurbiprofen: Non-steroidal anti-inflammatory drugs (NSAIDs) with antipyretic properties .

Applications in Material Science

Fluorinated biphenyls are used in the development of various materials due to their rigidity, chemical stability, and electron-poor nature .

Specific applications include:

  • OLEDs (Organic Light Emitting Diodes)
  • LCDs (Liquid Crystal Displays)
  • Organic semiconductors
  • Metal-organic frameworks (MOFs)
  • Organic polymers of intrinsic microporosity (OMIMs)

Synthesis of Fluorinated Biphenyl Derivatives

Fluorinated biphenyl derivatives can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions .

Example Synthesis:

  • The reaction of 4-chloroaniline with fluorinated phenyl boronic acid, using palladium acetate (Pd(OAc)2) as a catalyst and SPhos as a ligand, yields fluorinated aminobiphenyl derivatives .
  • Alternatively, the same reaction can be performed with DMF in the presence of catalytic Pd(OAc)2 and K3PO4 as a base at 80 °C to produce fluorinated aminobiphenyl derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and electronic differences between the target compound and analogous biphenyl carboxylic acid derivatives:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid (1215205-32-5) 2-F, 5-OCH₃, 3-COOH C₁₄H₁₁FO₃ 246.23 Balanced electronic effects; medicinal chemistry candidate
5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (1242336-54-4) 5-F, 3'-CH₃, 3-COOH C₁₄H₁₁FO₂ 230.24 Reduced polarity due to methyl group; discontinued product
2'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (1381944-79-1) 2'-F, 5-OCH₃, 3-COOH, 4'-COOH C₁₅H₁₁FO₅ 290.25 Enhanced acidity; potential for chelation or coordination chemistry
4'-Chloro-5-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (1261909-66-3) 4'-Cl, 5-F, 2'-OCH₃, 3-COOH C₁₄H₁₀ClFO₃ 280.68 Steric hindrance from Cl; altered receptor binding
5-Amino-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid (N/A) 2'-F, 5-NH₂, 3-COOH C₁₃H₁₀FNO₂ 231.22 Amino group increases basicity; precursor for peptide coupling
4-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (323-87-5) 4-OH, 3-COOH C₁₃H₁₀O₃ 214.22 Higher polarity; used as a reference standard

Electronic and Solubility Profiles

  • Electron-Withdrawing vs. The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar analogs like 5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid . Dicarboxylic acid derivatives (e.g., CAS 1381944-79-1) exhibit significantly lower pKa values due to dual -COOH groups, making them more acidic and water-soluble .
  • Biological Relevance: 4'-Chloro-5-fluoro-2'-methoxy analogs (CAS 1261909-66-3) may exhibit altered binding to NMDA receptors, similar to compounds discussed in , where substituent positions correlate with receptor subtype selectivity . The amino group in 5-Amino-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid facilitates hydrogen bonding, a critical feature in enzyme inhibition .

Biological Activity

2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens and cancer cell lines.

  • Molecular Formula : C15H13F O3
  • Molar Mass : 272.26 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have demonstrated that derivatives of biphenyl carboxylic acids exhibit significant antimicrobial properties. The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL. These findings suggest that modifications in the biphenyl structure can enhance antimicrobial efficacy against resistant strains .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64

Anticancer Activity

In vitro studies have assessed the anticancer properties of 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid on various cancer cell lines, particularly A549 lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM. The addition of substituents such as methoxy and fluoro groups was found to enhance cytotoxicity, indicating a structure-activity relationship that merits further exploration .

Concentration (µM)Cell Viability (%)
0100
1085
5063
10045

The proposed mechanism for the antimicrobial and anticancer activity of this compound involves the disruption of cellular processes through inhibition of key enzymes or interference with membrane integrity. The presence of the fluorine atom is believed to enhance lipophilicity, facilitating better cell membrane penetration and subsequent biological activity .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various biphenyl derivatives, including 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid. The results indicated that this compound was among the top performers in inhibiting the growth of resistant bacterial strains. Notably, it showed lower cytotoxicity in non-cancerous cell lines compared to its antimicrobial efficacy .

Study on Anticancer Effects

In another study focusing on lung cancer cells, treatment with 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid resulted in a significant decrease in cell viability compared to untreated controls. The study highlighted that the compound's effectiveness was comparable to established chemotherapeutics, suggesting its potential as a lead compound for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.